(S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride
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Description
(S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO2S and its molecular weight is 265.73. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
Fluorous (S) pyrrolidine sulfonamide, a related compound, serves as an efficient promoter for highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. Its notable feature is the ability to be recovered and reused without significant loss of catalytic activity and stereoselectivity (Zu et al., 2008).
Drug Discovery and Development
In the context of drug discovery, phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives were identified as selective, orally active RORγt inverse agonists. These compounds were optimized for high selectivity and desirable pharmacokinetic properties, demonstrating dose-dependent inhibition of IL-17 production in mouse models (Duan et al., 2019).
Materials Science
Novel soluble fluorinated polyamides containing pyridine and sulfone moieties were synthesized for potential applications in high-performance materials. These polymers exhibited excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (Liu et al., 2013).
Chemical Synthesis Techniques
Sulfonated tetrahydropyridine derivatives were efficiently synthesized via a radical reaction, showcasing the versatility of sulfonated pyrrolidine in chemical synthesis. This method provides access to sulfonated tetrahydropyridine derivatives in moderate to good yields without the need for catalysts or additives (An & Wu, 2017).
Heterocyclic Chemistry
A pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized through click chemistry, acting as a selective ratiometric and colorimetric chemosensor for Al(3+), highlighting the compound's potential in sensor technology (Maity & Govindaraju, 2010).
Properties
IUPAC Name |
(3S)-3-(4-fluorophenyl)sulfonylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXKZKSKSUQPNT-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1S(=O)(=O)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.